Product packaging for 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol(Cat. No.:CAS No. 1339379-88-2)

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B2365757
CAS No.: 1339379-88-2
M. Wt: 115.092
InChI Key: KWOSBGKUIVHLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol is a chemical compound with the CAS Number 1339379-88-2. It is a solid supplied for research and development purposes . The molecular formula for this compound is C 3 H 5 N 3 O 2 , and it has a molecular weight of 115.09 g/mol . Research Applications and Value As a member of the 1,2,4-oxadiazole family, this compound serves as a versatile building block in medicinal and pharmaceutical chemistry . The 1,2,4-oxadiazole heterocycle is a key scaffold in the development of novel pharmacologically active compounds . Its structure, featuring an aminomethyl group, makes it a valuable synthon for further chemical modifications, allowing researchers to create diverse libraries of compounds for biological screening. Compounds containing the 1,2,4-oxadiazole ring are widely studied for their broad spectrum of potential biological activities. This ring system is known to be of considerable pharmaceutical interest, and researchers explore its derivatives for various therapeutic applications . The presence of the 1,2,4-oxadiazole core in a molecule contributes to its metabolic stability and influences its pharmacokinetic properties, making it a privileged structure in drug discovery . Handling and Usage For Research Use Only . This product is intended for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3O2 B2365757 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol CAS No. 1339379-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-1-2-5-3(7)8-6-2/h1,4H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOSBGKUIVHLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 3 Aminomethyl 1,2,4 Oxadiazol 5 Ol

Chemical Transformations of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle with low aromaticity and a susceptible O-N bond, making it prone to various rearrangements to form more stable heterocyclic systems. nih.govresearchgate.net The nitrogen and carbon atoms within the ring exhibit both nucleophilic and electrophilic characteristics, and the entire ring acts as an electron-withdrawing group, which can enhance the reactivity of its substituents. researchgate.net

Ring-Opening and Rearrangement Reactions

The 1,2,4-oxadiazole ring system is known to undergo several types of rearrangement reactions, often initiated by thermal or photochemical means, or by the action of nucleophiles. These transformations typically involve the cleavage of the weak O-N(2) bond. nih.govchim.it

One of the most studied rearrangements is the Boulton-Katritzky Rearrangement (BKR) , a thermal process involving an intramolecular nucleophilic substitution. chim.it In this reaction, a nucleophilic atom in a three-atom side chain at the C(3) position attacks the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. chim.it

Another significant rearrangement is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This typically occurs when the oxadiazole ring is substituted with strong electron-withdrawing groups. researchgate.net The process is initiated by a nucleophilic attack on one of the ring carbons (C(3) or C(5)), leading to the opening of the oxadiazole ring, followed by a subsequent intramolecular cyclization to form a new heterocyclic system. researchgate.netchim.it For instance, 1,2,4-oxadiazole[4,5-a]pyridinium salts undergo electrocyclic ring opening upon treatment with nucleophiles like alcohols or alkoxides. nih.govresearchgate.net

Electrophilic and Nucleophilic Substitution Patterns

The electron-withdrawing nature of the 1,2,4-oxadiazole ring generally deactivates it towards electrophilic substitution. The carbon atoms of the ring are electron-deficient, making them unlikely sites for electrophilic attack. chim.it However, electrophilic attack can occur on the substituents attached to the ring, particularly if they are activating groups. For example, studies on 5-styryl-1,2,4-oxadiazoles in the presence of Brønsted superacids have shown that protonation occurs at the N(4) position and the α-carbon of the styryl side chain, leading to reactive N,C-diprotonated species that can then react with nucleophiles. nih.govbeilstein-journals.org

Conversely, the electron-deficient carbon atoms of the 1,2,4-oxadiazole ring are susceptible to nucleophilic attack . chim.it The C(5) position is often the most electrophilic and, therefore, the primary site for nucleophilic substitution, especially when activated by an electron-withdrawing group. chim.it Nucleophilic aromatic substitution (SNAr) reactions have been observed, for example, in the reaction of polyfluoroaryl-1,2,4-oxadiazoles with hydrazine, where the initial attack occurs at the C(5) position. chim.it

Photochemical Reactivity and Isomerization Pathways

The photochemical behavior of 1,2,4-oxadiazoles is rich and varied, often leading to isomerization into other heterocyclic systems. chim.it Upon UV irradiation, the labile O-N bond is typically cleaved, generating a reactive intermediate that can follow several pathways depending on the substituents and the reaction medium. chim.itpsu.edu

For 3-amino-1,2,4-oxadiazoles, two primary photochemical rearrangement pathways have been identified: the ring contraction-ring expansion (RCRE) route and the internal-cyclization isomerization (ICI) route. chim.itnih.gov The RCRE pathway, often observed under basic conditions, leads to the formation of 1,3,4-oxadiazoles. chim.it The ICI route results in the formation of a regioisomeric 1,2,4-oxadiazole. chim.it A third pathway, migration-nucleophilic attack-cyclization (MNAC) , has also been proposed. nih.gov The product selectivity in these photorearrangements can be influenced by the nature of the amino substituent. nih.gov For instance, irradiation of 3-acylamino-1,2,4-oxadiazoles can lead to different outcomes depending on which chromophore is excited. rsc.org

Reactivity of the Aminomethyl Substituent

The aminomethyl group at the C(3) position of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol provides a site for a variety of chemical modifications, primarily through reactions involving the primary amine.

Derivatization Reactions via the Primary Amine

The primary amine of the aminomethyl group is a versatile functional handle for the synthesis of a wide range of derivatives. Standard organic transformations can be employed to modify this group, leading to compounds with potentially altered biological or physicochemical properties.

Amide Formation: The primary amine can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. sphinxsai.comresearchgate.net This reaction is a common strategy in medicinal chemistry to introduce diverse structural motifs.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. ekb.eg Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities. nih.govresearchgate.netnih.gov

Reagent ClassProductGeneral Reaction Conditions
Carboxylic Acids / Acid ChloridesAmidesPresence of a coupling agent or base
Sulfonyl ChloridesSulfonamidesPresence of a base (e.g., pyridine, triethylamine)

Intramolecular Interactions Involving the Aminomethyl Group

The proximity of the aminomethyl group to the 1,2,4-oxadiazol-5-ol moiety allows for the possibility of intramolecular interactions, which can influence the compound's conformation and reactivity.

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the primary amine and the hydroxyl group) and acceptors (the nitrogen and oxygen atoms of the oxadiazole ring) suggests the potential for intramolecular hydrogen bonding. Such interactions can play a crucial role in stabilizing specific tautomeric forms or conformations of the molecule. For instance, resonance-assisted hydrogen bonds (RAHBs) have been shown to significantly enhance the stability and density of molecules containing triazole and oxadiazole rings. rsc.org The formation of intramolecular hydrogen bonds can be influenced by the solvent environment. researchgate.net

Tautomerism: The this compound can exist in different tautomeric forms, including the 5-hydroxy and the 5-oxo (1,2,4-oxadiazolin-5-one) forms. Intramolecular hydrogen bonding involving the aminomethyl group could potentially favor one tautomer over the other. Studies on related heterocyclic systems have shown that intramolecular hydrogen bonds can be a key factor in determining the predominant tautomeric form.

Cyclization Reactions: The aminomethyl group can potentially participate in intramolecular cyclization reactions, especially if the oxadiazole ring undergoes an opening event. The primary amine could act as a nucleophile, attacking an electrophilic center generated during a ring-opening process to form a new fused heterocyclic system. For example, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones have been shown to rearrange into pyrimidine (B1678525) N-oxides through a process involving the side chain. psu.edursc.org

Reactivity of the 5-Hydroxyl Group

The chemical reactivity of the 5-hydroxyl group in this compound is fundamentally dictated by the electronic characteristics of the 1,2,4-oxadiazole ring and the potential for tautomerism. The heterocyclic system's relatively low aromaticity and the presence of a labile O-N bond influence its stability and reaction pathways. chim.itpsu.edu

Prototropic Tautomerism and Isomerism

A critical aspect of the chemistry of 5-hydroxy-1,2,4-oxadiazoles is prototropic tautomerism. The compound can exist in equilibrium between two primary tautomeric forms: the hydroxy form, this compound (the "enol" form), and the keto form, 3-(aminomethyl)-1,2,4-oxadiazol-5(4H)-one. researchgate.net This equilibrium is a dynamic process involving the migration of a proton between the oxygen atom at position 5 and the nitrogen atom at position 4.

The position of this equilibrium is sensitive to various factors, including the physical state (solid or solution), solvent polarity, pH, and temperature. nih.gov In polar aprotic solvents, the keto form is often favored, whereas non-polar solvents may shift the equilibrium toward the hydroxy form. nih.gov The stability of the enol tautomer can be enhanced by factors such as intramolecular hydrogen bonding or extended conjugation. youtube.comlibretexts.org Computational studies on similar heterocyclic systems using Density Functional Theory (DFT) have been employed to determine the relative stabilities of such tautomers, often revealing that the keto form is thermodynamically more stable. orientjchem.orgnih.gov

Tautomeric FormStructureKey CharacteristicsFavored Conditions
5-Hydroxy Form (Enol)This compoundAromatic ring, acidic hydroxyl proton.Non-polar solvents, conditions favoring aromaticity.
5-Keto Form (Amide)3-(Aminomethyl)-1,2,4-oxadiazol-5(4H)-oneAmide-like character, NH proton.Polar aprotic solvents (e.g., DMSO), solid state.

Reactions at the Hydroxyl Position (e.g., O-acylation, etherification)

The tautomeric equilibrium significantly influences reactions such as acylation and etherification. The presence of two nucleophilic centers (the exocyclic oxygen and the ring nitrogen N-4) in the tautomeric mixture leads to potential competition between O-substitution and N-substitution.

Direct O-alkylation or O-acylation of the hydroxyl group in the 5-hydroxy tautomer can be challenging. Often, reactions with electrophiles such as alkyl halides or acyl chlorides proceed via the more nucleophilic N-4 nitrogen of the 1,2,4-oxadiazol-5(4H)-one tautomer. researchgate.net This results in the formation of N-substituted products rather than the corresponding ethers or esters.

For instance, the reaction of a 5-hydroxy-1,2,4-oxadiazole with an electrophile (E+) can lead to two different products, as outlined below. The product distribution is highly dependent on the reaction conditions and the nature of the electrophile.

Reaction TypeReactantPotential Product (O-Substitution)Potential Product (N-Substitution)Remarks
EtherificationAlkyl Halide (R-X)5-Alkoxy-3-(aminomethyl)-1,2,4-oxadiazole4-Alkyl-3-(aminomethyl)-1,2,4-oxadiazol-5(4H)-oneN-alkylation is often the major pathway. researchgate.net
O-AcylationAcyl Chloride (RCOCl)3-(Aminomethyl)-1,2,4-oxadiazol-5-yl acetate4-Acyl-3-(aminomethyl)-1,2,4-oxadiazol-5(4H)-oneN-acylation is a common outcome.

Computational and Theoretical Investigations of 3 Aminomethyl 1,2,4 Oxadiazol 5 Ol

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, orbital energies, and molecular geometry, which collectively determine the compound's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.commdpi.com It is favored for its balance of accuracy and computational efficiency. elixirpublishers.com For 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations typically use a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines theoretical exactness with empirical corrections. mdpi.comnih.gov The results of these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Representative Geometric Parameters Calculated by DFT (Note: These are representative parameters that would be determined through DFT calculations.)

ParameterDescription
Bond Lengths (Å)
C3-N4Bond distance between carbon at position 3 and nitrogen at position 4 of the oxadiazole ring.
N2-O1Bond distance between nitrogen at position 2 and oxygen at position 1 of the oxadiazole ring.
C5-O(H)Bond distance between carbon at position 5 and the hydroxyl oxygen.
C3-C(amino)Bond distance between the oxadiazole ring and the aminomethyl carbon.
Bond Angles (°) **
O1-C5-N4Angle within the oxadiazole ring.
C5-N4-C3Angle within the oxadiazole ring.
N4-C3-C(amino)Angle defining the orientation of the aminomethyl group.
Dihedral Angles (°) **
N4-C3-C(amino)-NTorsion angle describing the rotation of the aminomethyl group.

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach, though it does not fully account for electron correlation. researchgate.net More advanced methods can provide higher accuracy but at a greater computational cost.

The selection of a basis set is a critical aspect of both DFT and ab initio calculations. mit.edu A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility for describing the distribution of electrons and lead to more accurate results, though they also increase computation time. nih.gov The choice of basis set must be appropriate for the property being investigated and the computational resources available. mit.edu An intelligent selection is necessary to ensure the computed results are meaningful and reliable. mit.edu

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the aminomethyl group to the oxadiazole ring.

By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. nih.gov This landscape reveals the low-energy, stable conformations (conformers) and the energy barriers that separate them. Identifying the global minimum energy conformation is important, as it represents the most populated and thus most likely structure of the molecule under given conditions. nih.gov This analysis provides crucial information on the molecule's three-dimensional shape, which influences its interactions with other molecules. researchgate.net

Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net An MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich and electron-deficient regions. nih.gov

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen and nitrogen atoms of the oxadiazole ring and the hydroxyl group. These areas are susceptible to electrophilic attack. researchgate.netasrjetsjournal.org

Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms of the aminomethyl group and the hydroxyl group. These sites are prone to nucleophilic attack. researchgate.net

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived. asrjetsjournal.org These quantum chemical parameters help quantify the molecule's reactivity. imist.ma

Table 2: Key Chemical Reactivity Descriptors (Note: These descriptors are calculated from HOMO and LUMO energies to predict chemical behavior.)

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -(I+A)/2A measure of a molecule's ability to act as an electrophile (electron acceptor).

Theoretical Studies on Tautomerism of 1,2,4-Oxadiazol-5-ol Systems

Heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen atom can exhibit prototropic tautomerism. The 1,2,4-oxadiazol-5-ol ring system can exist in equilibrium between the hydroxyl (-ol) form and a keto (-one) form, specifically a 1,2,4-oxadiazolin-5-one structure.

Theoretical studies are essential for determining the relative stability of these tautomers. researchgate.net By calculating the energies of each tautomeric form in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), researchers can predict which tautomer is predominant under specific conditions. mdpi.com Spectroscopic studies on similar heterocyclic systems, like 1,3,4-oxadiazoles and 1,2,4-triazoles, have confirmed the existence of such equilibria. nih.govnih.gov Computational analysis helps elucidate the influence of substituents and the surrounding environment on the position of the tautomeric equilibrium. researchgate.net

Computational Approaches to Reaction Mechanisms and Kinetics

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, providing a detailed picture of the reaction mechanism. chemrxiv.orgresearchgate.net For this compound, this could involve studying its reactions with other species, such as radicals or nucleophiles. frontiersin.org

These studies involve mapping the potential energy surface of the reaction. The key objectives are to locate the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). researchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. researchgate.net

By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. chemrxiv.orgresearchgate.net This information is invaluable for predicting the chemical behavior of the compound and for designing synthetic pathways. frontiersin.org

Structure Activity Relationship Sar Studies for 1,2,4 Oxadiazole Derivatives with Emphasis on Aminomethyl and Hydroxyl Moieties

Influence of the Aminomethyl Group on Molecular Interactions

The aminomethyl group at the 3-position of the 1,2,4-oxadiazole (B8745197) scaffold plays a pivotal role in defining the molecule's interaction profile with biological targets. This substituent can act as a hydrogen bond donor, a crucial feature for anchoring the ligand within a receptor's binding pocket. The primary amine provides a source of directional hydrogen bonds that can engage with key amino acid residues, such as aspartate, glutamate, or serine, on the protein surface.

Furthermore, under physiological conditions, the aminomethyl group can be protonated, acquiring a positive charge. This allows for the formation of strong ionic interactions or salt bridges with negatively charged residues in the target protein, significantly enhancing binding affinity. SAR studies on various 1,2,4-oxadiazole derivatives have highlighted the importance of this basic nitrogen. For instance, in the development of Sirtuin 2 (Sirt2) inhibitors, it was found that a cyclic aminomethyl group at the 5th position of the oxadiazole ring was a crucial substituent for potent inhibitory action. nih.gov This underscores the strategic importance of the aminomethyl moiety for establishing specific and high-affinity molecular interactions.

Role of the 5-Hydroxyl Group in Scaffold Activity

The positioning of the hydroxyl group at the C5 position of the electron-withdrawing 1,2,4-oxadiazole ring also affects its acidity and electronic properties. It is important to note that 5-hydroxy-1,2,4-oxadiazoles can exist in tautomeric equilibrium with 1,2,4-oxadiazol-5(4H)-ones. This tautomerism can be critical for biological activity, as each form presents a different set of hydrogen bonding patterns and electrostatic potential surfaces to a receptor. The ability to engage in these specific interactions often dictates the potency and selectivity of the compound.

Bioisosteric Equivalence of 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a bioisostere for amide and ester functionalities. mdpi.comresearchgate.netnih.govlifechemicals.com Bioisosterism refers to the principle of substituting one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. nih.gov The replacement of metabolically labile ester and amide groups with the more stable 1,2,4-oxadiazole ring is a common strategy in drug design to improve pharmacokinetic profiles. mdpi.comoaji.net

The 1,2,4-oxadiazole core mimics the key features of amides and esters, such as their size, planarity, and ability to participate in hydrogen bonding. mdpi.com The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, similar to the carbonyl oxygen of an ester or amide. This allows the scaffold to maintain crucial interactions with a biological target while being resistant to hydrolysis by common metabolic enzymes like esterases and amidases. researchgate.netnih.gov This enhanced metabolic stability can lead to improved bioavailability and a longer duration of action. oaji.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for activity and in guiding the design of more potent molecules. oaji.netbohrium.comnih.gov

These models provide insights into how steric (size and shape) and electrostatic (charge distribution) fields of the molecule influence its interaction with a target. oaji.net For example, 3D-QSAR studies on 1,2,4-oxadiazole derivatives as Sortase A inhibitors revealed that hydrogen bond donor moieties were essential for antibacterial activity, while a hydrophobic substituent in another part of the molecule was also important. bohrium.com The statistical robustness of these models is often validated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). oaji.netbohrium.comnih.gov The visual representation of QSAR models through contour maps helps chemists to identify regions around the scaffold where modifications are likely to enhance or diminish activity. oaji.net

Study Focus QSAR Model Type Key Statistical Parameters Key Findings Reference
Sortase A Inhibitors3D-QSAR (kNN-MFA)q² = 0.6319, R² = 0.9235, pred_r² = 0.5479Hydrogen bond donors and hydrophobic substituents are crucial for activity. bohrium.comnih.gov
Antiproliferative Agents3D-QSAR (PLSR)r² = 0.8713, q² = 0.7445, pred_r² = 0.8109Steric and electrostatic interactions play a significant role in determining antiproliferative activity. oaji.net
Anticancer Agents3D-QSAR (CoMFA, CoMSIA)Not specifiedModels identified key steric and electrostatic constraints important for biological activity. researchgate.net

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netsemanticscholar.org This technique has been extensively applied to 1,2,4-oxadiazole derivatives to elucidate their binding modes within the active sites of various biological targets, including enzymes and receptors. bohrium.comtandfonline.com

Docking studies consistently show that the 1,2,4-oxadiazole core and its key substituents, such as the aminomethyl and hydroxyl groups, are critical for establishing specific interactions. These interactions often include:

Hydrogen Bonds: The heteroatoms of the oxadiazole ring, along with the aminomethyl and hydroxyl groups, frequently form hydrogen bonds with polar amino acid residues. nih.gov

π-π Stacking: The aromatic 1,2,4-oxadiazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the binding pocket. nih.gov

Hydrophobic Interactions: Substituents attached to the oxadiazole core can fit into hydrophobic pockets of the receptor, contributing to binding affinity.

For instance, docking of 1,2,4-oxadiazole derivatives into the farnesoid X receptor (FXR) showed that the oxadiazole ring engages in a π-π stacking interaction with a histidine residue (His451). nih.gov Similarly, studies on anticancer derivatives targeting tubulin revealed key interactions with active site amino acids. tandfonline.com

Target Protein Key Interactions Observed Interacting Residues (Examples) Reference
Sortase AHydrogen bondingNot specified bohrium.comnih.gov
Farnesoid X Receptor (FXR)π-π stacking, water-mediated H-bondsHis451, Tyr365 nih.gov
Pregnane X Receptor (PXR)H-bond, π-π stacking, cation-π interactionsGln285, Phe429, Phe288 nih.gov
GABAA ReceptorHydrogen bondingGlu52, Ser51, Val53 semanticscholar.org
TubulinGood interactions with active siteNot specified tandfonline.com

Ligand Efficiency and Lipophilicity Considerations in Scaffold Design

In modern drug design, optimizing the potency of a compound must be balanced with maintaining favorable physicochemical properties. Two key metrics used for this purpose are Ligand Efficiency (LE) and lipophilicity (often measured as LogP).

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It helps in selecting scaffolds that have a high intrinsic binding affinity, ensuring that potency is not achieved simply by increasing the size of the molecule. The compact and interaction-rich 1,2,4-oxadiazole scaffold is often a favorable starting point for developing fragments with high ligand efficiency.

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While some degree of lipophilicity is necessary for a molecule to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. SAR studies for 1,2,4-oxadiazole derivatives often involve careful modulation of substituents to achieve a balanced lipophilicity. researchgate.net For example, in silico predictions for some 1,2,4-oxadiazole derivatives suggest high oral absorption and good bioavailability by keeping LogP values below 5. mdpi.com The goal is to design compounds that are potent and efficient while possessing a physicochemical profile conducive to becoming a successful drug.

Mechanistic Biological Investigations of 1,2,4 Oxadiazole Scaffolds Pre Clinical, in Vitro/in Vivo Models, Excluding Human Clinical Data

Cellular Pathway Modulation Studies

Investigations into 1,2,4-oxadiazole (B8745197) derivatives have revealed their capacity to modulate key cellular pathways, primarily through the inhibition of enzymes and the modulation of cellular receptors. These interactions are fundamental to their observed biological effects in non-human model systems.

Derivatives of the 1,2,4-oxadiazole scaffold have been identified as potent inhibitors of various enzymes critical to cell function and proliferation. For instance, certain thiophene-conjugated 1,2,4-oxadiazoles have been shown to strongly inhibit topoisomerase II (topo II). nih.govmdpi.com Other derivatives act as histone deacetylase (HDAC) inhibitors, with some showing nanomolar efficacy against HDAC1, exceeding that of reference compounds like vorinostat (B1683920) in preclinical models. nih.govmdpi.com The proteasome, particularly its chymotrypsin-like (CT-L) activity, has also been identified as a target, with specific derivatives demonstrating highly selective inhibition. mdpi.com

Studies have also explored their effects on other enzyme classes. Novel 1,2,4-oxadiazole derivatives have demonstrated inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation. acs.org Furthermore, the 1,2,4-oxadiazole scaffold has been used to target carbonic anhydrase IX (CAIX), an enzyme associated with tumorigenesis. researchgate.net In other investigations, indole-substituted 1,2,4-oxadiazoles were evaluated as 5-lipoxygenase (5-LOX) enzyme inhibitors. dergipark.org.tr

Table 1: Enzyme Inhibitory Activity of 1,2,4-Oxadiazole Derivatives
Enzyme Target1,2,4-Oxadiazole Derivative TypeModel SystemObserved Effect (IC₅₀)Source
Topoisomerase II (Topo II)Thiophene-conjugatedMCF-7 & HCT-116 cells0.19 µM (on MCF-7) nih.govmdpi.com
Histone Deacetylase 1 (HDAC1)Bi-substituted aromatic amidesIn vitro assay8.9 nM nih.govmdpi.com
Proteasome (Chymotrypsin-like activity)5-substituted derivativeIn vitro assay0.027 µM mdpi.com
Matrix Metalloproteinase-9 (MMP-9)Mercapto acetylamido phenyl/benzothiazolesIn vitro assay1.65 µM acs.org
Carbonic Anhydrase IX (CAIX)Sulfonamide conjugatesIn vitro assay4.23 µM researchgate.net
5-Lipoxygenase (5-LOX)Indole-substitutedIn vitro assay18.78 µg/ml dergipark.org.tr

The 1,2,4-oxadiazole nucleus is a versatile scaffold for designing ligands that can bind to and modulate the function of cellular receptors. A series of 3,4-diaryl-1,2,4-oxadiazolidin-5-ones, developed as analogs of tamoxifen (B1202), were found to interact with the estrogen receptor (ER), as suggested by molecular docking studies. nih.gov

In the realm of nuclear receptors, novel 1,2,4-oxadiazole derivatives have been identified as nonsteroidal dual modulators. Specifically, certain compounds with a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core act as potent and selective Farnesoid X Receptor (FXR) antagonists while simultaneously exhibiting Pregnane X Receptor (PXR) agonistic activity in HepG2 cells. nih.gov The 1,2,4-oxadiazole ring has also been incorporated into molecules designed to inhibit 5-hydroxytryptamine1B/D (5-HT1B/D) receptors. nih.gov

Table 2: Receptor Modulation by 1,2,4-Oxadiazole Derivatives
Receptor Target1,2,4-Oxadiazole DerivativeModulationModel SystemSource
Estrogen Receptor (ER)3,4-diaryl-1,2,4-oxadiazolidin-5-oneBinding (in silico)MCF-7 cells nih.gov
Farnesoid X Receptor (FXR)3-(2-naphthyl)-5-(4-piperidyl) derivativeAntagonist (IC₅₀ 0.58 µM)In vitro assays nih.gov
Pregnane X Receptor (PXR)3-(2-naphthyl)-5-(4-piperidyl) derivativeAgonistHepG2 cells nih.gov
5-HT1B/D ReceptorNot specifiedInhibitorNot specified nih.gov

Cellular Mechanism of Action in Model Systems

Understanding the downstream consequences of pathway modulation is critical. Studies in non-human cellular models have focused on how the enzymatic and receptor-level interactions of 1,2,4-oxadiazole compounds translate into broader cellular responses like cell cycle arrest and apoptosis.

A common mechanistic outcome observed for various 1,2,4-oxadiazole derivatives is the perturbation of the normal cell cycle progression in cancer cell lines. Flow cytometry analyses have repeatedly demonstrated that these compounds can induce cell cycle arrest, primarily at the G1 or G0/G1 phase. nih.govmdpi.com For example, nortopsentin analogs, where the central imidazole (B134444) ring is replaced by a 1,2,4-oxadiazole, were found to cause a halt in the G0-G1 phase in HCT-116 and MCF-7 cell lines. nih.govnih.govchim.it Similarly, a potent HDAC inhibitor containing the 1,2,4-oxadiazole scaffold induced G1 cell cycle arrest in Jeko-1 mantle cell lymphoma cells. nih.gov This arrest prevents cells from entering the S phase, thereby inhibiting DNA replication and cellular proliferation. nih.gov

Table 3: Cell Cycle Arrest Induced by 1,2,4-Oxadiazole Derivatives
Cell LineDerivative TypePhase of ArrestSource
Jeko-1 (mantle cell lymphoma)HDAC inhibitorG1 nih.gov
MCF-7 (breast cancer)Nortopsentin analogG0/G1 nih.gov
HCT-116 (colon cancer)Nortopsentin analogG0/G1 nih.govchim.it
A549 (lung cancer)Mercapto acetylamido derivativeG0/G1 acs.org

Beyond halting proliferation, many 1,2,4-oxadiazole derivatives actively induce programmed cell death, or apoptosis, in preclinical models. nih.govresearchgate.net The activation of apoptosis is a key mechanism for their anti-proliferative effects. Studies have shown that these compounds can trigger apoptosis through various molecular pathways.

One identified mechanism involves the activation of caspases, which are the primary executioners of apoptosis. mdpi.com Specifically, treatment with certain 1,2,4-oxadiazole derivatives has been shown to increase caspase-3 cleavage and activation. nih.govmdpi.com This activation is often linked to the upregulation of the tumor suppressor protein p53. nih.gov An increase in p53 can, in turn, modulate the expression of Bcl-2 family proteins, leading to a higher Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis. nih.govmdpi.com This is further supported by observations of increased intracellular reactive oxygen species (ROS) production following treatment, suggesting mitochondrial involvement. nih.gov In some cancer cell lines, necrosis has also been identified as an induced death pathway. researchgate.net

Interactions with Biomolecules (e.g., proteins, nucleic acids)

The biological activities of 1,2,4-oxadiazole derivatives are rooted in their direct physical interactions with biomolecules. The flat, aromatic nature of the oxadiazole ring facilitates effective binding within the active sites of proteins. nih.gov Molecular docking (in silico) studies have consistently supported experimental findings by modeling the interactions between these compounds and their target proteins. For example, docking simulations have confirmed that 1,2,4-oxadiazole derivatives can fit into the binding sites of enzymes like EGFR and the estrogen receptor, often through strong hydrophobic interactions and hydrogen bonding. nih.govresearchgate.netnih.gov

Beyond enzymes and receptors, other proteins have been identified as interaction partners. The structural protein tubulin, which is essential for mitotic spindle formation during cell division, is one such target. nih.gov Some 1,2,4-oxadiazole compounds have been found to inhibit tubulin polymerization, a mechanism shared by several established anticancer agents. researchgate.net While direct, specific interactions with nucleic acids are less commonly detailed for this scaffold, their inhibition of enzymes like topoisomerases, which directly act on DNA, represents an indirect but critical interaction with nucleic acid processes. nih.govmdpi.com The ability of the 1,2,4-oxadiazole ring to form hydrogen bonds is a key feature that facilitates its binding to a wide range of biological macromolecules. researchgate.net

Mechanism-Based Approaches to Biological Target Identification

The identification of specific molecular targets is a critical step in understanding the therapeutic potential of any compound class. For 1,2,4-oxadiazole derivatives, researchers have employed a variety of mechanism-based strategies in preclinical settings to elucidate their biological partners.

Affinity-Based and Probe Labeling: One effective strategy involves designing and synthesizing derivatives of a biologically active 1,2,4-oxadiazole that can be used as molecular probes. For instance, a potent Nrf2 activator from the 1,2,4-oxadiazole class, DDO-7263, was used as a core structure to develop biotin-labeled and fluorescein-based probes. These probes retained the biological activity of the parent compound and were used in affinity chromatography and mass spectrometry analyses to "fish" for binding partners. This approach successfully identified Rpn6, a subunit of the 26S proteasome, as a direct target. The study confirmed that the 1,2,4-oxadiazole derivative binds to Rpn6, which in turn blocks the assembly of the proteasome and prevents the degradation of Nrf2. acs.org

In Silico and Molecular Modeling: Computational techniques are invaluable for predicting and rationalizing the interaction between small molecules and their biological targets. Molecular docking and dynamics simulations have been widely used to guide the identification of targets for 1,2,4-oxadiazole derivatives. For example, these methods were used to identify novel 1,2,4-oxadiazoles as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The simulations helped to predict the binding poses and favorable interactions, such as hydrogen bonding and van der Waals forces, within the ATP-binding pocket of the kinase. nih.gov Similar in silico studies have suggested that 1,2,4-oxadiazole derivatives can act as inhibitors of penicillin-binding protein 2a in MRSA and the CYP51 enzyme in Leishmania infantum. chim.itmdpi.com

Bioisosteric Replacement and Target Mimicry: The 1,2,4-oxadiazole ring is often used in medicinal chemistry as a bioisostere for amide and ester functionalities, providing improved metabolic stability. nih.gov This principle has been used to design molecules that target specific receptors. In one study, 2,3,4-triaryl-substituted 1,2,4-oxadiazole-5-ones were designed as rigid analogs of tamoxifen to target the Estradiol Receptor (ER). rsc.org Molecular modeling confirmed that these compounds could establish strong hydrophobic interactions within the receptor, similar to tamoxifen, suggesting that their anticancer activity may be mediated, at least in part, through ER inhibition. rsc.org

Pharmacodynamic Studies in Pre-clinical Models

Pharmacodynamic studies investigate the effects of a compound on the body. For 1,2,4-oxadiazole derivatives, these studies have been conducted in a variety of in vitro and in vivo preclinical models, demonstrating a broad range of biological activities.

In Vitro Studies:

The 1,2,4-oxadiazole scaffold has been incorporated into a multitude of derivatives that exhibit potent activity in cell-based assays across different disease areas.

Anticancer Activity: Numerous studies have documented the cytotoxic effects of 1,2,4-oxadiazole derivatives against various human cancer cell lines. For example, compounds linking the 1,2,4-oxadiazole ring to benzimidazole (B57391) or imidazopyrazine moieties have shown potent cytotoxicity against breast (MCF-7), lung (A549), and melanoma (A375) cancer cells, with IC50 values in the low micromolar to nanomolar range, often exceeding the potency of standard chemotherapeutic agents like doxorubicin. nih.govnih.gov

Compound ClassCancer Cell LineReported Activity (IC50)Reference Compound
1,2,4-Oxadiazole-benzimidazole derivatives (e.g., 14a-d)MCF-7, A549, A3750.12–2.78 µMDoxorubicin
1,2,4-Oxadiazole-imidazopyrazine derivatives (e.g., 16a, 16b)MCF-7, A549, A3750.22–1.56 µMAdriamycin
1,2,4-Oxadiazole hydroxamates (e.g., 19a-d)HDAC-1 (enzyme)Inhibitory ability at 20 nMSuberanilohydroxamic acid
2,3,4-triaryl-1,2,4-oxadiazole-5-ones (e.g., 14d-f, 14h, 14k)MCF-715.63–31.82 µM-

Enzyme Inhibition: Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of various enzymes. This includes inhibition of histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and acetylcholinesterase (AChE). nih.govtandfonline.comnih.gov For instance, certain 1,2,4-oxadiazole-based derivatives showed excellent inhibitory potential against AChE, with potencies many times higher than the standard drug donepezil. nih.gov

Antimicrobial and Antiparasitic Activity: The scaffold is also a promising basis for developing agents against infectious diseases. Substituted 1,2,4-oxadiazoles have demonstrated activity against Mycobacterium tuberculosis and the protozoan parasite Leishmania infantum. mdpi.comnih.gov In the latter case, the lead compound Ox1 caused severe morphological damage to the parasites and decreased their mitochondrial membrane potential. mdpi.com

In Vivo Studies:

The promising in vitro results for some 1,2,4-oxadiazole derivatives have been translated into efficacy in preclinical animal models.

Anti-inflammatory Models: A 1,2,4-oxadiazole derivative, compound 5, identified as a multi-target inhibitor of enzymes in the eicosanoid biosynthesis pathway, was tested in a zymosan-induced peritonitis model in mice. The compound was able to reduce leukocyte migration and modulate the production of pro-inflammatory cytokines such as IL-1β and TNF-α. researchgate.net

Neurodegenerative Disease Models: In a transgenic mouse model of Alzheimer's disease (3xTg mice), a novel 1,2,4-oxadiazole derivative, wyc-7-20, demonstrated significant therapeutic potential. Administration of the compound led to improved performance in cognitive tests like the Y-maze and Morris water maze. dovepress.com Further analysis showed that the compound helped to clear β-amyloid plaques and reduce tau pathology in the brains of these mice. dovepress.com

Antibacterial Models: An antibacterial 1,2,4-oxadiazole derivative (compound 62) was shown to be active in a mouse model of infection. chim.it The compound was orally bioavailable and exhibited a long half-life, highlighting the potential for developing systemically active antibacterial agents based on this scaffold. chim.it

Advanced Analytical Characterization of 3 Aminomethyl 1,2,4 Oxadiazol 5 Ol

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The aminomethyl protons (-CH₂NH₂) would likely appear as a singlet, integrating to two protons. The chemical shift for such protons attached to an sp³ carbon, which is in turn bonded to a heterocyclic ring, typically falls in the range of 3.5-4.5 ppm. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and would appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, three distinct signals are anticipated. The carbon of the aminomethyl group (-CH₂) would resonate in the aliphatic region, typically between 40-50 ppm. The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are expected to appear at significantly downfield shifts, generally in the range of 150-170 ppm, due to their electron-deficient nature within the heterocycle.

2D-NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the ¹H and ¹³C signals, confirming the assignment of the aminomethyl proton signal to its corresponding carbon. Heteronuclear Multiple Bond Correlation (HMBC) could further confirm the connectivity by showing correlations between the aminomethyl protons and the C3 carbon of the oxadiazole ring.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H3.5 - 4.5Singlet-CH₂-
¹HVariable (Broad)Singlet-NH₂
¹HVariable (Broad)Singlet-OH
¹³C40 - 50--CH₂-
¹³C150 - 170-C3/C5 (oxadiazole)
¹³C150 - 170-C5/C3 (oxadiazole)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a molecular fingerprint.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Broad absorption in the 3200-3600 cm⁻¹ region would be indicative of O-H (hydroxyl) and N-H (amine) stretching vibrations. The C=N stretching vibration of the oxadiazole ring is expected to appear in the 1600-1680 cm⁻¹ range. Other significant peaks would include C-N stretching and N-O stretching vibrations, characteristic of the heterocyclic ring system, typically found in the 1000-1400 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the symmetric vibrations of the oxadiazole ring system may produce strong and sharp signals, aiding in the structural confirmation.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

HRMS: For this compound (C₃H₄N₄O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm the elemental composition.

MS/MS: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. Common fragmentation patterns for 1,2,4-oxadiazoles can involve the cleavage of the heterocyclic ring. For this specific molecule, initial fragmentation could involve the loss of the aminomethyl group (-CH₂NH₂) or other small neutral molecules like H₂O, CO, or N₂. Studying these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Crystallographic Analysis (X-ray Diffraction)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Analysis of related structures, like 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, has shown that the 1,2,4-oxadiazole ring is essentially planar. It is expected that the oxadiazole ring in the title compound would also be planar. Crucially, this analysis would reveal the crystal system, space group, and unit cell dimensions. It would also map out the hydrogen-bonding network involving the amine and hydroxyl groups, which dictates the crystal packing and influences the compound's physical properties.

Table 2: Information Obtainable from Single-Crystal X-ray Diffraction

Parameter Description
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, triclinic).
Space GroupThe specific symmetry group of the crystal structure.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of the distances and angles between atoms.
Torsion AnglesDefines the conformation of the molecule.
Intermolecular InteractionsIdentifies and quantifies hydrogen bonds and other non-covalent interactions.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method would be most suitable for the polar nature of this compound.

A typical RP-HPLC setup would involve a C18 stationary phase. The mobile phase would likely consist of a gradient of an aqueous solvent (like water with a modifier such as 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol). Detection would likely be performed using a UV detector, set to a wavelength where the oxadiazole ring exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound under specific conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS presents significant challenges due to its molecular structure. The presence of a primary amine (-NH2) and a hydroxyl (-OH) group, which can exist in its tautomeric form as a carbonyl, imparts high polarity and low volatility to the molecule. These functional groups can engage in hydrogen bonding, leading to poor chromatographic peak shape, tailing, and potential thermal degradation in the hot GC inlet and column.

To overcome these limitations, a derivatization step is essential to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. A common and effective approach is silylation, which involves replacing the active hydrogen atoms in the amine and hydroxyl groups with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The derivatization reaction transforms this compound into its di-TMS derivative, which is significantly more amenable to GC-MS analysis.

Following derivatization, the resulting compound can be analyzed using a standard non-polar or semi-polar capillary column. The mass spectrometer then detects the eluting derivative, providing a mass spectrum that offers structural information based on the fragmentation pattern.

Hypothetical GC-MS Parameters:

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-500

Note: This data is hypothetical and serves as an illustrative example.

Predicted Mass Spectral Fragmentation:

The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule. The fragmentation pattern would likely involve characteristic losses of methyl groups from the TMS moieties and cleavage at various points in the molecule. The 1,2,4-oxadiazole ring itself is relatively stable, but fragmentation can be initiated by cleavage of the bonds adjacent to the ring.

Hypothetical Fragmentation Data for Di-TMS-3-(Aminomethyl)-1,2,4-oxadiazol-5-ol:

m/z (mass-to-charge ratio)Proposed Fragment Structure/LossRelative Abundance
259[M]⁺ (Molecular Ion)Low
244[M - CH₃]⁺Moderate
186[M - Si(CH₃)₃]⁺High
171Cleavage of the aminomethyl side chainHigh
147[C₃H₇N₂O₂Si]⁺ (Fragment from ring cleavage)Moderate
73[Si(CH₃)₃]⁺Very High

Note: This data is predictive and based on common fragmentation patterns of TMS derivatives and heterocyclic compounds.

Thermal Analysis and Stability Profiling

Thermal analysis provides crucial information regarding the stability, decomposition, and phase transitions of a compound as a function of temperature. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine its thermal profile.

The 1,2,4-oxadiazole ring is known to confer significant thermal and chemical stability to molecules. nih.gov Theoretical studies have indicated that the 1,2,4-oxadiazole isomer is among the more stable configurations of the oxadiazole family. scirp.orgscirp.org This inherent stability is expected to be a key feature of this compound. However, the stability can be influenced by factors such as pH. For some 1,2,4-oxadiazole derivatives, maximum stability is observed in a pH range of 3-5, with increased degradation at higher or lower pH values due to ring opening mechanisms. nih.gov

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis would identify the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. For this compound, a single-step or multi-step decomposition profile might be observed, corresponding to the breakdown of the side chain and the subsequent fragmentation of the heterocyclic ring.

Illustrative TGA Data:

Temperature Range (°C)Mass Loss (%)Interpretation
25 - 220< 1%Stable, minimal mass loss (potential loss of adsorbed water)
220 - 350~ 65%Major decomposition event, likely loss of side chains and ring fragmentation
> 350> 65%Continued decomposition of residual material
T_onset ~ 225 °COnset temperature of major decomposition

Note: This data is illustrative and represents a plausible thermal decomposition profile.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine transition temperatures such as melting point, and to characterize exothermic or endothermic processes like decomposition. The DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point, followed by a sharp exothermic peak indicating its decomposition. The high decomposition temperature would be indicative of its good thermal stability.

Illustrative DSC Data:

Thermal EventTemperature (°C)Heat FlowInterpretation
Melting (T_m)~ 185 °CEndothermicSolid to liquid phase transition
Decomposition (T_d)~ 230 °C (peak)ExothermicIrreversible chemical breakdown of the compound, releasing energy

Note: This data is illustrative and represents a plausible thermal profile.

The combination of TGA and DSC provides a comprehensive understanding of the thermal stability of this compound, indicating its suitability for various applications and defining its upper temperature limits for handling and storage. The inherent stability of the 1,2,4-oxadiazole core suggests that the compound would likely exhibit robust thermal properties.

Applications of 1,2,4 Oxadiazole Scaffolds in Interdisciplinary Research

Medicinal Chemistry Applications (excluding human clinical data)

The 1,2,4-oxadiazole (B8745197) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system-related effects. nih.govmdpi.com Its utility is often attributed to its favorable metabolic stability and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov

Design of Novel Chemical Probes

The structural features of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol, specifically the primary amine and the hydroxyl group on the oxadiazole ring, make it an intriguing candidate for the design of novel chemical probes. The aminomethyl group can serve as a handle for conjugation to reporter molecules, such as fluorescent dyes or biotin, enabling the visualization and tracking of biological processes. Furthermore, the 1,2,4-oxadiazole core can be tailored to interact with specific biological targets. For instance, derivatives of 1,2,4-oxadiazole have been explored as antagonists for the Farnesoid X Receptor (FXR) and agonists for the Pregnane X Receptor (PXR), demonstrating the scaffold's adaptability in modulating nuclear receptor activity.

Development of Pre-clinical Candidates for Biological Targets

The 1,2,4-oxadiazole scaffold is a cornerstone in the development of preclinical drug candidates for a multitude of biological targets. The structural motif of this compound, with its potential for diverse chemical modifications, aligns with the structure-activity relationship (SAR) studies of numerous biologically active 1,2,4-oxadiazole series.

Table 1: Examples of Biologically Active 1,2,4-Oxadiazole Derivatives

Compound Class Biological Target/Activity Research Findings
5-amino-1,2,4-oxadiazoles Tubulin polymerization inhibitors Diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors, demonstrating cytostatic properties. nih.gov
1,2,4-oxadiazole antibiotics Gram-positive bacteria A class of 1,2,4-oxadiazole antibiotics has shown broad activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
1,2,4-oxadiazole derivatives Glycogen phosphorylase inhibitors 3-glucosylated 5-amino-1,2,4-oxadiazoles have been synthesized and evaluated as potential inhibitors of glycogen phosphorylase. beilstein-journals.org
((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives GPBAR1 agonists These derivatives have been identified as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 (GPBAR1), a target for metabolic and inflammatory diseases. nih.gov

Agrochemical Applications

The 1,2,4-oxadiazole ring is also a prominent feature in the design of modern agrochemicals, with derivatives showing promise as herbicides, insecticides, and nematicides. ijper.orgmdpi.com The stability and unique electronic properties of this heterocycle contribute to its effectiveness in interacting with pest-specific biological targets.

Herbicidal Activities and Mechanisms

While direct herbicidal data for this compound is not available, the broader class of 1,2,4-oxadiazole derivatives has been investigated for weed control. The mechanism of action for some herbicidal oxadiazoles involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Other studies have explored the structure-activity relationships of 1,2,5-oxadiazole N-oxides, a related class of compounds, and found that their herbicidal activity is correlated with their lipophilicity and reduction potential. The aminomethyl and hydroxyl groups of this compound could be functionalized to optimize these properties for enhanced herbicidal efficacy.

Insecticidal and Nematicidal Potentials

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential in controlling insect and nematode pests. mdpi.commdpi.com The commercial nematicide tioxazafen, which contains a 1,2,4-oxadiazole core, highlights the success of this scaffold in agrochemical development. mdpi.com Research into novel 1,2,4-oxadiazole derivatives has led to the discovery of compounds with potent nematicidal activity, in some cases exceeding that of commercial standards. mdpi.com The mechanism of action for some of these nematicides involves the disruption of the acetylcholine receptor in nematodes. mdpi.com Furthermore, studies on 1,3,4-oxadiazole (B1194373) derivatives have shown insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. nih.gov The structural features of this compound provide a foundation for the synthesis of new derivatives with potential insecticidal and nematicidal properties.

Table 2: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives

Compound Target Nematode LC50 (μg/mL) Reference Compound(s) and LC50 (μg/mL)
A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) Bursaphelenchus xylophilus 2.4 Avermectin (335.5), Tioxazafen (>300), Fosthiazate (436.9)
A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) Aphelenchoides besseyi 3.8 Fosthiazate (388.5), Avermectin (56.8), Tioxazafen (142.9)
A7 Ditylenchus dipsaci 2.7 Fosthiazate (333.3), Avermectin (285.4), Tioxazafen (>300)

| F11 | Meloidogyne incognita | Corrected mortality rate of 93.2% at 200 μg/mL | Tioxazafen (23.9% corrected mortality at 200 μg/mL) |

Materials Science and Advanced Functional Materials

The rigid, planar structure and the presence of multiple heteroatoms in the 1,2,4-oxadiazole ring make it a valuable building block in materials science. lifechemicals.com Derivatives of 1,2,4-oxadiazole have been utilized in the creation of liquid crystals, luminescent materials, and energetic materials. lifechemicals.com The aminomethyl and hydroxyl functionalities of this compound offer reactive sites for polymerization or for grafting onto other materials to impart specific properties. For example, related compounds such as 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan have been explored as synthons for energetic materials. researchgate.net The incorporation of the 1,2,4-oxadiazole moiety into polymer backbones can enhance thermal stability and introduce specific electronic or optical properties.

Application in Supramolecular Assemblies

The structural characteristics of the 1,2,4-oxadiazole moiety make it a valuable component in the field of supramolecular chemistry, particularly in the design of liquid crystals. nih.govlifechemicals.com Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals, and their formation relies on the self-assembly of molecules into ordered structures.

The 1,2,4-oxadiazole ring contributes to the formation of these assemblies in several ways:

Rigidity and Linearity: The planar and rigid nature of the oxadiazole ring helps in creating the rod-like molecular shapes often required for the formation of liquid crystalline phases.

Dipole Moment: The heteroatoms (nitrogen and oxygen) in the ring induce a significant dipole moment, which can lead to specific intermolecular interactions that promote ordered packing.

Hydrogen Bonding: The nitrogen atoms in the ring can act as hydrogen bond acceptors, allowing for the formation of directed, non-covalent interactions that guide the self-assembly process. For instance, hydrogen bonds between pyridyl-1,2,4-oxadiazole derivatives and dicarboxylic acids have been shown to induce the formation of supramolecular liquid crystals. nih.gov

These properties allow for the rational design of molecules that can self-organize into various mesophases, making the 1,2,4-oxadiazole scaffold a useful tool for creating new materials in this domain. lifechemicals.com

Role in High Energy Density Materials (HEDMs)

One of the most explored applications of the 1,2,4-oxadiazole scaffold outside of medicine is in the development of High Energy Density Materials (HEDMs). nih.gov The goal in this field is to design and synthesize new compounds that possess both high detonation performance and good thermal and mechanical stability, a combination that is often difficult to achieve. nih.govresearchgate.net

The 1,2,4-oxadiazole ring serves as an effective backbone for HEDMs due to its high nitrogen content, thermal stability, and positive heat of formation. Researchers have successfully incorporated this scaffold into energetic materials by combining it with other explosophoric groups, such as nitro (-NO2), nitramino (-NHNO2), nitrate ester (-ONO2), or other nitrogen-rich heterocycles like furazan or 1,2,5-oxadiazole. nih.govfrontiersin.orgepa.gov

Key research findings include:

Enhanced Performance: The combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties has led to the generation of high-performance energetic materials. nih.gov For example, certain energetic salts based on this linked-ring system exhibit detonation velocities and pressures superior to those of the widely used explosive RDX (1,3,5-trinitroperhydro-1,3,5-triazine). nih.gov

Improved Safety: A crucial aspect of HEDM development is reducing sensitivity to impact and friction. The presence of extensive hydrogen bonding and π-π stacking interactions within the crystal structures of 1,2,4-oxadiazole-based compounds can significantly increase their stability and reduce sensitivity. nih.govfrontiersin.org

High Density: The planar structure of the oxadiazole ring facilitates efficient molecular packing, leading to high crystal densities, which is a critical parameter for detonation performance. Densities for some of these materials have been reported in the range of 1.75–1.85 g cm⁻³. frontiersin.orgnih.gov

The table below summarizes the performance characteristics of selected 1,2,4-oxadiazole-based energetic materials compared to RDX.

Compound/SaltDensity (ρ) (g cm⁻³)Detonation Velocity (vD) (m s⁻¹)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Ref.
Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate1.8218,82235.140 frontiersin.org
An energetic salt from a linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursor (Compound 2-3 in source)1.859,04637.414 nih.gov
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate1.8328,180Not specified8.7 frontiersin.org
RDX (Reference)1.828,75034.07.5 nih.gov

Use in Optoelectronic and Scintillating Materials

The unique electronic properties of the 1,2,4-oxadiazole ring have led to its use in the field of optoelectronics and materials science. lifechemicals.com While the 1,3,4-oxadiazole isomer is more traditionally known for its use in scintillating materials, 1,2,4-oxadiazole derivatives have also been developed as luminescent and electron-transporting materials. nih.govlifechemicals.com

The electron-deficient nature of the oxadiazole ring makes it suitable for use in organic light-emitting diodes (OLEDs). In a study on oxadiazole-coordinated boron complexes, the materials were found to be effective deep blue emitters and excellent electron transporters. rsc.org The lowest unoccupied molecular orbital (LUMO) of these complexes was found to be favorable for electron transport, a key process in OLED function. rsc.org The electron mobility for one such complex was measured to be as high as 2.09 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org This demonstrates the potential of the 1,2,4-oxadiazole scaffold in creating materials for electronic displays and solid-state lighting.

Chemical Biology Tools and Probes

In chemical biology, the 1,2,4-oxadiazole scaffold is highly valued as a bioisostere for ester and amide functionalities. nih.govnih.govlifechemicals.com A bioisostere is a chemical group that can replace another group in a biologically active molecule without significantly affecting its biological activity. The ester and amide groups are common in many drugs and biological molecules but are often susceptible to hydrolysis by enzymes in the body. The 1,2,4-oxadiazole ring provides a stable and rigid alternative that mimics the steric and electronic properties of these groups, thereby improving the metabolic stability and pharmacokinetic profile of drug candidates. scielo.br

This bioisosteric replacement strategy makes the 1,2,4-oxadiazole ring a powerful tool for probing biological systems and developing new therapeutic agents. By incorporating this scaffold, researchers can create more stable molecules to study biological processes or to act as inhibitors for specific enzymes.

Furthermore, 1,2,4-oxadiazole derivatives have been developed for more specific roles as biological probes. For instance, certain compounds containing this heterocycle have been investigated as β-amyloid imaging agents, which are crucial tools for diagnosing and studying Alzheimer's disease. researchgate.net These agents are designed to bind to amyloid plaques in the brain, allowing for their visualization through imaging techniques. The development of such probes is essential for understanding disease mechanisms and for the development of new treatments. The 1,2,4-oxadiazole scaffold has also been incorporated into molecules designed to inhibit specific enzymes like lipoxygenase and glycogen phosphorylase, allowing researchers to probe the function of these enzymes in various biological pathways. nih.govbeilstein-journals.org

Future Perspectives and Research Challenges for 3 Aminomethyl 1,2,4 Oxadiazol 5 Ol

Development of Novel and Sustainable Synthetic Routes

The advancement of research on 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. While classical syntheses of 1,2,4-oxadiazoles often rely on the cyclization of amidoximes with acylating agents or other precursors, future efforts should focus on modern synthetic strategies. nih.gov

Key areas for development include:

Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps (pot- and atom-economy), and employing catalytic methods can minimize the environmental impact. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields for various heterocyclic compounds. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which are critical for industrial applications. Developing a robust flow process for the synthesis of the target molecule and its precursors would be a significant step forward.

Novel Precursors and Reagents: Exploration of alternative starting materials and cyclization agents could lead to more efficient and versatile synthetic routes, potentially avoiding hazardous reagents and intermediates.

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, improved yields, enhanced reaction selectivity.Optimization of reaction conditions (temperature, time, solvent) for the cyclization step.
Continuous Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, ease of automation.Development of a multi-step continuous process from simple starting materials.
Catalytic Cyclization Reactions Use of transition-metal or organocatalysts to lower activation energies and improve efficiency.Screening for effective catalysts that promote the formation of the 1,2,4-oxadiazole (B8745197) ring with high regioselectivity.
Solid-Phase Synthesis Facilitated purification, potential for combinatorial library synthesis.Development of suitable linkers and cleavage strategies for attaching and releasing the molecule from a solid support.

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound—a primary amine, a hydroxyl group, and the oxadiazole heterocycle—suggests a rich and largely unexplored reactivity profile. Future research should systematically investigate the chemical behavior of this molecule.

Selective Functionalization: Developing protocols for the selective reaction at the aminomethyl group versus the 5-hydroxyl group is crucial for creating diverse derivatives. This could involve the use of orthogonal protecting groups or exploiting the differential reactivity of the two sites under various conditions.

Ring Transformations: Investigating the stability of the 1,2,4-oxadiazole ring under various reaction conditions (e.g., strong acids/bases, reducing/oxidizing agents, high temperatures) could reveal novel ring-opening or rearrangement pathways, leading to completely new heterocyclic scaffolds.

Reactions with Diketo Derivatives: The reaction of amines with diketo compounds is a well-established method for synthesizing various heterocyclic systems. mdpi.com Exploring the condensation of the aminomethyl group with 1,2- or 1,3-dicarbonyl compounds could yield novel, complex structures.

Advanced Computational Predictions and Experimental Validation

In silico methods are indispensable tools in modern chemical research for predicting molecular properties and guiding experimental design. nih.gov Applying advanced computational techniques to this compound can accelerate the discovery of its potential applications.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict the molecule's electronic structure, reactivity indices (e.g., Fukui functions), and spectroscopic properties, providing insights into its chemical behavior and aiding in the interpretation of experimental data.

Molecular Docking and Dynamics: For drug discovery applications, molecular docking can predict the binding modes of the compound and its derivatives within the active sites of various biological targets. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time. nih.gov

ADME/Tox Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel derivatives, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity. nih.govfigshare.com

Computational MethodApplication for this compoundPotential Outcome
Density Functional Theory (DFT) Calculation of molecular orbitals, electrostatic potential, and reaction energetics.Prediction of the most reactive sites for electrophilic/nucleophilic attack; understanding reaction mechanisms.
Molecular Docking Virtual screening against libraries of biological targets (enzymes, receptors).Identification of potential protein targets and initial binding hypotheses. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule-protein complex in a biological environment.Assessment of binding stability and conformational changes upon binding.
Quantitative Structure-Activity Relationship (QSAR) Building mathematical models correlating chemical structure with biological activity.Guiding the design of more potent analogs by identifying key structural features.

Systematic Exploration of Structure-Activity Landscapes

To unlock the full therapeutic potential of this compound, a systematic exploration of its structure-activity relationship (SAR) is essential. nih.gov This involves synthesizing and testing a library of analogs to understand how specific structural modifications influence biological activity. nih.gov

Key modifications for SAR studies could include:

N-Substitutions: Acylation, alkylation, or arylation of the aminomethyl group to probe interactions within specific binding pockets.

O-Substitutions: Alkylation or arylation of the 5-hydroxyl group to modulate solubility, lipophilicity, and hydrogen bonding capacity.

Scaffold Hopping: Replacing the aminomethyl side chain with other functional groups (e.g., hydrazines, amides) to explore different chemical spaces.

Bioisosteric Replacements: While the oxadiazole is itself a bioisostere, exploring replacements for the aminomethyl or hydroxyl groups with other functionalities could further refine the molecule's properties.

This systematic approach helps to identify "activity cliffs," where small structural changes lead to large changes in activity, providing crucial information for lead optimization. nih.gov

Integration into Complex Hybrid Molecules and Conjugates

Creating hybrid molecules by combining two or more distinct pharmacophores is a powerful strategy in drug discovery to achieve multi-target activity or improved efficacy. nih.govmdpi.com The reactive handles on this compound make it an ideal building block for integration into more complex molecular architectures.

Peptide Conjugates: The aminomethyl group can be used to attach the oxadiazole scaffold to peptides, potentially improving cell permeability or directing the molecule to specific biological targets.

Hybrid Heterocycles: The molecule can be linked to other biologically active heterocyclic systems, such as quinolines, pyrazoles, or thiazolidinediones, to create novel compounds with potentially synergistic or enhanced activities. nih.govnih.govresearchgate.net For example, a Mannich-type reaction involving the aminomethyl group could link it to other active nuclei. nih.govnih.gov

Linker Chemistry: The development of various linkers (e.g., alkyl chains, ethers, amides) to connect this compound to other molecules will be crucial for optimizing the properties of the resulting conjugates.

Identification of New Biological Targets and Modalities

The 1,2,4-oxadiazole core is present in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govnih.govmdpi.com A key future perspective is the broad biological screening of this compound and its derivatives to identify novel therapeutic applications.

Potential areas for biological investigation include:

Enzyme Inhibition: Screening against panels of enzymes, such as kinases, proteases (e.g., Dipeptidyl Peptidase IV), and metabolic enzymes, could reveal novel inhibitory activities. nih.govnih.gov

Antimicrobial Activity: Evaluating the compound against a diverse range of bacterial and fungal pathogens is warranted, given the known antimicrobial potential of many oxadiazole and aminomethyl-containing compounds. nih.govnih.gov

Anticancer Screening: Testing against a panel of human cancer cell lines could identify potential antineoplastic activity, a common feature of novel oxadiazole derivatives. nih.govfigshare.com

Nematicidal and Herbicidal Activity: The oxadiazole scaffold has also been explored in agrochemistry, suggesting potential applications as nematicides or herbicides. mdpi.com

Addressing Synthetic and Scalability Challenges in Research

Transitioning a promising compound from laboratory-scale synthesis to a viable candidate for further development requires overcoming significant challenges related to synthesis and scalability.

Regioselectivity: In syntheses involving multifunctional precursors, controlling regioselectivity to consistently produce the desired 1,2,4-oxadiazole isomer over other potential isomers (e.g., 1,3,4-oxadiazoles) is a common challenge that must be addressed. researchgate.net

Yield Optimization and Purification: Developing high-yielding reactions and efficient purification methods are essential for producing the compound in sufficient quantities for extensive biological testing. This involves minimizing side-product formation and developing robust chromatographic or crystallization procedures.

Process Safety and Cost: For any compound to be considered for large-scale production, the synthetic route must be safe, and the starting materials and reagents must be cost-effective. A thorough process hazard analysis and cost-of-goods calculation will be necessary for future development. researchgate.net

Q & A

Basic: What synthetic strategies are employed to prepare 3-(aminomethyl)-1,2,4-oxadiazol-5-ol?

Answer:
The synthesis typically involves cyclocondensation reactions. A common route is the reaction of amidoximes with activated carbonyl derivatives (e.g., carboxylic acids or esters) under acidic or thermal conditions. For example:

  • Step 1: Formation of an amidoxime intermediate from a nitrile and hydroxylamine.
  • Step 2: Cyclization with a carbonyl source (e.g., ethyl chlorooxalate) to form the oxadiazole ring.
  • Step 3: Functionalization of the aminomethyl group via reductive amination or nucleophilic substitution.

Key Considerations:

  • Reaction pH and temperature significantly impact yield. Acidic conditions (e.g., HCl) favor cyclization .
  • Purification often requires column chromatography or recrystallization due to polar byproducts .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic peaks:
  • Oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic analogs).
  • Aminomethyl group (δ 2.5–3.5 ppm as a broad singlet after exchange with D₂O).
    • ¹³C NMR: Oxadiazole carbons appear at δ 160–170 ppm .
  • IR Spectroscopy: Confirm N–H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:
Density Functional Theory (DFT) calculations are pivotal:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites. The oxadiazole ring’s electron-deficient nature directs reactivity at the aminomethyl group .
  • Transition State Modeling: Use software like Gaussian or ORCA to simulate reaction pathways (e.g., SN2 substitutions).
  • Solvent Effects: Include implicit solvation models (e.g., PCM) to account for polarity effects in aqueous or DMF conditions .

Case Study:
DFT studies on analogous oxadiazoles showed regioselective alkylation at the aminomethyl group, aligning with experimental outcomes .

Advanced: How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays: Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility.
  • Orthogonal Validation: Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches. For example:
    • Docking studies in E. coli dihydrofolate reductase (PDB: 1RX2) can validate antimicrobial mechanisms .
  • Dose-Response Analysis: Test a wide concentration range (nM–μM) to distinguish specific activity from cytotoxicity .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the oxadiazole ring.
  • Moisture: Use desiccants (e.g., silica gel) to avoid decomposition; the compound is hygroscopic due to the hydroxyl group .
  • Light: Protect from UV exposure to prevent photodegradation (common in oxadiazoles with aryl substituents) .

Advanced: How can X-ray crystallography elucidate the structural conformation of this compound derivatives?

Answer:

  • Crystallization: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals.
  • Data Collection: Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve hydrogen-bonding networks.
  • Refinement: Use SHELXL for small-molecule refinement. Key parameters:
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen bonds between the hydroxyl group and adjacent N atoms stabilize the crystal lattice .

Example:
A related oxadiazole derivative (PubChem CID: 1421530-66-6) showed planar oxadiazole rings with dihedral angles <5° to adjacent substituents .

Advanced: What strategies optimize the regioselectivity of this compound in multi-step syntheses?

Answer:

  • Protecting Groups: Temporarily block the aminomethyl group (e.g., with Boc) during ring functionalization.
  • Catalytic Control: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective arylations at the oxadiazole C3 position .
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature. For example, low temperatures favor kinetic products in nucleophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.